molecular formula C8H15N B1520645 2-Butyl-2,5-dihydro-1H-pyrrole CAS No. 1177281-73-0

2-Butyl-2,5-dihydro-1H-pyrrole

Cat. No. B1520645
M. Wt: 125.21 g/mol
InChI Key: NFNHZXVXPGOQMF-UHFFFAOYSA-N
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Description

“2-Butyl-2,5-dihydro-1H-pyrrole”, also known as “tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate”, is a type of pyrroline .


Synthesis Analysis

A protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives is reported. The method relied on the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .


Molecular Structure Analysis

The molecular weight of “2-Butyl-2,5-dihydro-1H-pyrrole” is 161.67. Its InChI code is 1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which contain a pyrrole ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Physical And Chemical Properties Analysis

The boiling point of “2-Butyl-2,5-dihydro-1H-pyrrole” is 363.7 K and its density is 0.981 g/mL at 25 °C .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Pyrrole derivatives have been synthesized through dehydrogenative condensation, utilizing platinum catalysts for the formation of 2,5-disubstituted pyrroles. This method demonstrated superior catalytic activity and broad substrate scope, indicating its significance for creating pyrrole-based compounds with potential applications in various chemical syntheses (Siddiki et al., 2016).

Material Science and Corrosion Inhibition

  • Pyrrole derivatives, specifically 1H-pyrrole-2,5-dione derivatives, have been identified as efficient organic inhibitors for the corrosion of carbon steel in acidic media. Their inhibitory action, confirmed through electrochemical studies and quantum chemical calculations, suggests their utility in protecting metals against corrosion, which is crucial for extending the life of metal components in industrial applications (Zarrouk et al., 2015).

Luminescent Materials

  • The study on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units highlighted their strong fluorescence and solubility in common organic solvents, suggesting their application in the development of luminescent materials. These properties are valuable for creating new optoelectronic devices, indicating the potential of pyrrole derivatives in advanced material sciences (Zhang & Tieke, 2008).

Safety And Hazards

“2-Butyl-2,5-dihydro-1H-pyrrole” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrole is a biologically active scaffold that has been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules. It has a wide range of biological activities and is considered an attractive scaffold for drug discovery research .

properties

IUPAC Name

2-butyl-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h4,6,8-9H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNHZXVXPGOQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-2,5-dihydro-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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